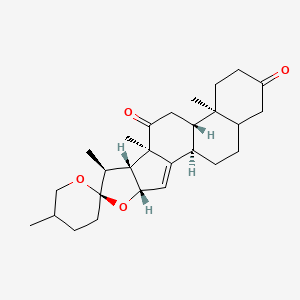

Spirost-14-en-3,12-dione

Description

Significance within Steroidal Natural Products Chemistry

The significance of Spirost-14-en-3,12-dione in the field of steroidal natural products chemistry lies primarily in its identity as a ketosteroid. mdpi.com Ketosteroids are a subclass of steroids characterized by one or more ketone groups on their sterane core, and the position of this group can significantly influence the molecule's biological activity. mdpi.com The presence of a ketone group at various positions, including C-3 and C-12, is a common feature in many bioactive steroids. mdpi.com

Research into analogous compounds suggests that the functionalization at the C-12 position is a key determinant of bioactivity. For instance, studies on spirostane saponins (B1172615) from Agave macroacantha have indicated that a carbonyl group at the C-12 position of the aglycone backbone is a crucial feature for their observed phytotoxicity. nih.gov This highlights the potential of this compound as a scaffold for the development of new bioactive molecules. Furthermore, the α,β-unsaturated ketone system that could be formed by the C-12 ketone and a nearby double bond is a reactive moiety that can participate in various chemical transformations, making it a valuable intermediate in the synthesis of complex steroidal derivatives.

Overview of the Spirostane Framework in Bioactive Molecules

This compound is built upon the spirostane framework, a characteristic feature of a large class of naturally occurring steroidal saponins. semanticscholar.org These compounds are widely distributed in the plant kingdom, particularly in monocotyledonous plants such as those from the Liliaceae, Dioscoreaceae, and Agave families. semanticscholar.org Steroidal saponins consist of a hydrophobic steroidal aglycone (the sapogenin) and a hydrophilic sugar chain. semanticscholar.org

The spirostane skeleton itself is a tetracyclic steroid system with an additional two heterocyclic rings (E and F) forming a spiroketal at the C-22 position. This rigid ring system provides a defined three-dimensional structure that is crucial for its interaction with biological targets. The structural diversity of spirostane-based molecules is vast, with variations in the substitution patterns on the steroidal nucleus and the composition of the sugar moieties. semanticscholar.org

Spirostanol (B12661974) saponins and their aglycones exhibit a wide array of significant biological effects, including antitumor, anti-inflammatory, antimicrobial, and hypoglycemic activities. semanticscholar.orgnih.gov This broad spectrum of bioactivity has made the spirostane framework a privileged scaffold in medicinal chemistry and drug discovery.

Historical Context of Research on this compound and Related Analogues

The study of spirostane-containing compounds has a rich history, initially driven by their importance as raw materials for the synthesis of steroidal hormones and contraceptives. semanticscholar.org This industrial demand spurred extensive research into the isolation, characterization, and chemical transformation of naturally occurring spirostanoids from various plant sources.

Over time, the focus of research has expanded to explore the intrinsic biological activities of these natural products. semanticscholar.org The discovery of the diverse pharmacological properties of spirostane saponins and their aglycones has led to a surge in studies aimed at understanding their mechanisms of action and structure-activity relationships. While specific research on this compound is not extensively documented in publicly available literature, the investigation of related analogues with functional groups at the C-12 position and unsaturation in the steroid core has been a consistent theme in the field.

For example, research on bioactive saponins from Agave species has involved the identification of aglycones with a carbonyl group at C-12 and unsaturation between C-9 and C-11. nih.gov These studies contribute to a broader understanding of how modifications to the spirostane core, such as those present in this compound, can impact biological function.

Data on Related Spirostane Aglycones

To provide context for the structural features of this compound, the following table details related spirostane aglycones found in nature.

| Aglycone Name | Key Structural Features | Natural Source (Example) |

| Hecogenin | 12-keto group | Agave species |

| Manogenin | 12-hydroxy group | Agave species |

| 9-dehydrohecogenin | 12-keto group, C9-C11 double bond | Agave macroacantha nih.gov |

Structure

3D Structure

Properties

CAS No. |

24742-83-4 |

|---|---|

Molecular Formula |

C27H38O4 |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

(1R,4S,6R,7S,8R,9R,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-2-ene-6,2'-oxane]-10,16-dione |

InChI |

InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h12,15-17,19-20,22,24H,5-11,13-14H2,1-4H3/t15?,16-,17?,19+,20-,22-,24-,25-,26+,27+/m0/s1 |

InChI Key |

IKMUIJNEDSDBFF-DSTLOOJSSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C=C3[C@@]2(C(=O)C[C@H]4[C@H]3CCC5[C@@]4(CCC(=O)C5)C)C)O[C@]16CCC(CO6)C |

Canonical SMILES |

CC1CCC2(C(C3C(O2)C=C4C3(C(=O)CC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Spirost 14 En 3,12 Dione

Botanical Sources and Distribution

The presence of Spirost-14-en-3,12-dione has been confirmed in several plant genera, highlighting its distribution across different botanical families. Research has led to its successful isolation from species within Polygonum, Tribulus, and Solanum, with related steroidal compounds found in Asparagus and Dioscorea.

Isolation from Polygonum chinense

Polygonum chinense, a plant recognized in traditional medicine, has been identified as a source of (25R)-Spirost-4-ene-3,12-dione. chemfaces.commedchemexpress.com The isolation of this compound, along with other known steroids like stigmast-4-ene-3,6-dione (B27358) and hecogenin, has been documented from this species. chemfaces.com

Isolation from Tribulus terrestris

The fruits of Tribulus terrestris L. are another confirmed source of (25R)-Spirost-4-ene-3,12-dione. chemfaces.com This plant is well-known for its rich content of various steroidal saponins (B1172615). medchemexpress.com A methanol (B129727) extract prepared from the fruit of the plant has been shown to contain this specific compound.

Isolation from Solanum lyratum

Solanum lyratum is a plant rich in steroidal compounds, including steroidal alkaloids and saponins. nih.govnih.govkib.ac.cnrhhz.netdoaj.org While numerous steroidal constituents have been isolated from the n-butanol extracted fraction of the whole plants, the presence of this compound itself has not been explicitly detailed in the available research. nih.gov The general methodology for isolating steroidal compounds from this plant involves solvent extraction followed by chromatographic techniques.

Other Identified Plant Genera (e.g., Asparagus, Dioscorea)

The genera Asparagus and Dioscorea are notable for their diverse range of steroidal saponins.

Asparagus species are a significant source of various steroidal saponins, and numerous compounds have been isolated and characterized from different parts of these plants, including the roots. nih.govnih.govcapes.gov.br Techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) are employed for the purification of these compounds. nih.gov While a wide array of spirostane saponins have been identified in Asparagus, the specific isolation of this compound has not been reported in the reviewed literature. researchgate.netresearchgate.net

Dioscorea species , commonly known as yams, are well-documented to contain a vast number of steroidal saponins, primarily of the spirostan (B1235563) and furostan (B1232713) types. nih.govnih.govresearchgate.netresearchgate.net The rhizomes are a particularly rich source, and methanol is often used for the initial extraction. nih.govresearchgate.net Subsequent purification is typically achieved through various chromatographic methods. nih.gov Although many steroidal glycosides have been identified from Dioscorea, the presence of this compound has not been explicitly confirmed.

Advanced Extraction Techniques for this compound and Related Steroids

The isolation of this compound and other steroidal saponins from plant matrices relies on effective extraction and purification methods.

Solvent-Based Extraction Approaches

Traditional and advanced solvent-based extraction techniques are fundamental to isolating steroidal saponins. The choice of solvent is critical and is based on the polarity of the target compounds.

Conventional Methods: Maceration and Soxhlet extraction are conventional methods that have been widely used. Solvents such as methanol or dilute ethanol (B145695) are commonly employed for the initial extraction. Following the removal of the solvent, the resulting extract is often diluted with water and then partitioned with a solvent like n-butanol to concentrate the saponin (B1150181) fraction. google.com This crude saponin extract is then subjected to further purification steps.

Chromatographic Purification: Column chromatography is a crucial step in the isolation of individual saponin compounds. Silica (B1680970) gel is a common stationary phase, and a mobile phase consisting of a mixture of solvents, such as chloroform-methanol-water, is used to elute the compounds based on their polarity. google.com

Advanced Chromatographic Techniques: High-speed counter-current chromatography (HSCCC) has emerged as an effective method for the separation and purification of steroidal saponins from crude extracts. This technique offers advantages such as high efficiency and the ability to handle complex mixtures. nih.gov For instance, a two-phase solvent system composed of ethyl acetate-n-butanol-methanol-water has been successfully used to isolate steroid saponins from Dioscorea zingiberensis. nih.gov

Optimized Extraction Protocols for Steroidal Saponins

Information not available for this compound.

Chromatographic and Separation Strategies for this compound Purification

Information not available for this compound.

Column Chromatography Techniques

Information not available for this compound.

Droplet Countercurrent Chromatography (DCCC) for Saponins

Information not available for this compound.

Recrystallization Methodologies

Information not available for this compound.

Structural Elucidation and Stereochemical Assignment of Spirost 14 En 3,12 Dione

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

LC-MS/MS for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the analysis of spirostanol (B12661974) saponins (B1172615) within complex biological matrices, such as plant extracts. nih.gov Its high sensitivity and selectivity allow for the detection and tentative identification of these compounds, even at low concentrations. mdpi.comnih.gov

When analyzing a sample for Spirost-14-en-3,12-dione, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would typically be employed for separation. nih.gov The separation is often achieved on a C18 column with a mobile phase gradient, commonly consisting of water (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most commonly using Electrospray Ionization (ESI). nih.gov ESI can be operated in both positive and negative ion modes, which provides complementary information. In positive ion mode, spirostanol saponins often form protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. srce.hr In negative ion mode, deprotonated molecules [M-H]⁻ are typically observed. researchgate.net

The tandem mass spectrometry (MS/MS) capability is crucial for structural elucidation. A precursor ion corresponding to the mass of this compound (C₂₇H₃₈O₄, approximate mass 426.59) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides key structural information. For spirostanol skeletons, characteristic fragmentation patterns have been established. nih.gov These often involve cleavages in the spiroketal F-ring and successive losses from the steroid nucleus. researchgate.net For example, a characteristic fragmentation of the spirostanol E-ring can result in a loss of 144 Da. nih.gov By comparing the fragmentation pattern of the target compound with those of known spirostanol saponins, a confident structural assignment can be made. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Spirostanol Saponin (B1150181) Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 2.1 x 150 mm, 3 µm) | srce.hr |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for identification | nih.gov |

| Polarity | Positive and Negative Ion Modes | nih.govsrce.hr |

GC-MS for Volatile and Derivatized Components

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of steroids, but it requires the analytes to be volatile and thermally stable. nih.gov Steroidal sapogenins like this compound, due to their hydroxyl and ketone functional groups, are generally not volatile enough for direct GC analysis. oup.com Therefore, a chemical derivatization step is mandatory. nih.govresearchgate.net

The most common derivatization strategy for steroids is silylation, which involves replacing the active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. oup.comresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. youtube.comnih.gov For compounds containing ketone groups, like this compound, a two-step derivatization is often preferred. First, a methoximation reaction using methoxyamine hydrochloride converts the ketone groups into methoximes. youtube.com This step prevents the formation of multiple derivatives from tautomers. youtube.com This is followed by silylation to derivatize any hydroxyl groups.

Once derivatized, the sample is injected into the GC-MS. The electron ionization (EI) source in the mass spectrometer produces characteristic and reproducible fragmentation patterns that are highly useful for structural identification. oup.com These mass spectra can be compared against extensive commercial or in-house spectral libraries for confident compound identification. oup.com The fragmentation of the spirostane skeleton under EI is well-documented and would allow for the confirmation of the core structure of this compound.

Table 2: Typical GC-MS Derivatization and Analysis Steps for Sapogenins

| Step | Procedure/Reagent | Purpose | Reference |

|---|---|---|---|

| 1. Methoximation | Methoxyamine hydrochloride in pyridine | Protects ketone groups, prevents tautomerization | youtube.com |

| 2. Silylation | MSTFA or BSTFA | Increases volatility and thermal stability by derivatizing hydroxyl groups | youtube.comnih.gov |

| 3. GC Separation | Capillary column (e.g., DB-5ms) | Separates components of the mixture | researchgate.net |

| 4. MS Detection | Electron Ionization (EI) | Generates reproducible mass spectra for library matching | oup.com |

X-ray Crystallography for Definitive Structural and Stereochemical Determination

Single Crystal X-ray Diffraction of this compound Analogues

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the complete and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.govnih.gov For a novel compound like this compound, obtaining a high-quality single crystal would provide irrefutable proof of its atomic connectivity, configuration, and conformation.

The process involves growing a suitable single crystal of the compound, which can often be the most challenging step. Once a crystal of sufficient size and quality is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. mdpi.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. mdpi.com

While a crystal structure for this compound itself is not publicly available, the crystallographic data of numerous spirostane analogues have been reported. researchgate.net These structures confirm the characteristic chair-boat-chair-chair conformation of the steroid nucleus and the stereochemistry at the various chiral centers. For instance, X-ray analysis of related compounds has been used to confirm the R or S configuration at C-25 based on the orientation of the F-ring. researchgate.net This body of literature provides a solid foundation for predicting the likely stereochemical features of this compound.

Micro-Electron Diffraction (MicroED) for Nanocrystalline Material

A significant challenge in natural product chemistry is obtaining single crystals large enough for conventional X-ray crystallography. nih.gov Micro-Electron Diffraction (MicroED) has emerged as a revolutionary technique that overcomes this limitation by enabling the structural elucidation of compounds from nanocrystalline materials, even from samples that appear as powders. nih.govresearchgate.netunifr.ch

MicroED is a cryo-electron microscopy (cryo-EM) method where a beam of electrons, rather than X-rays, is used to obtain diffraction data. nih.gov Electrons interact much more strongly with matter than X-rays, meaning that extremely small crystals (less than 1 µm³) can be used. acs.org The data collection is performed by continuously rotating a vitrified, nanocrystalline sample in the electron beam. nih.gov The resulting diffraction patterns are collected as a movie and can be processed using software originally developed for X-ray crystallography to solve the three-dimensional structure. nih.gov

This technique has been successfully applied to determine the structures of various complex natural products, often directly from partially purified mixtures. researchgate.netacs.org For a compound like this compound, if it proves difficult to crystallize to a size suitable for SC-XRD, MicroED would be the ideal alternative for obtaining a definitive crystal structure. acs.org

Complementary Spectroscopic and Analytical Methods

Circular Dichroism (CD) Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light by a sample. wikipedia.org For steroidal ketones like this compound, CD spectroscopy is particularly useful for studying the conformation and stereochemistry of the molecule, especially around the carbonyl chromophores. acs.org

The carbonyl group's n→π* transition, which occurs around 280-300 nm, is inherently sensitive to the local stereochemical environment. The sign and magnitude of the Cotton effect (the CD band) for this transition can provide valuable structural information based on empirical rules like the Octant Rule. acs.org This rule relates the sign of the Cotton effect to the spatial disposition of substituents in the octants surrounding the carbonyl group.

Furthermore, modern CD instruments can measure into the far-UV region (around 185-195 nm), where another strong Cotton effect for ketones can be observed. rsc.org The analysis of these Cotton effects for this compound, in conjunction with data from known steroidal ketones, would provide strong corroborative evidence for its absolute configuration and solution-state conformation. rsc.orgmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The IR spectrum of this compound, isolated from Polygonum chinensis, reveals key absorption bands that are indicative of its steroidal structure. nih.govchemfaces.com The presence of two distinct carbonyl groups is a prominent feature of the spectrum. An absorption band corresponding to an α,β-unsaturated ketone is observed, which is characteristic of the C-3 keto group in conjugation with the C-4 double bond. scielo.br Additionally, a second carbonyl absorption is present, corresponding to the saturated ketone at the C-12 position.

The spiroketal moiety, a defining feature of spirostanol steroids, also gives rise to characteristic absorptions in the IR spectrum. These bands are crucial for confirming the spirostane skeleton. The specific vibrational frequencies observed for this compound are consistent with those reported for other (25R)-spirostane derivatives.

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Absorption (cm⁻¹) |

| α,β-Unsaturated Ketone (C=O) | Data not available in search results |

| Saturated Ketone (C=O) | Data not available in search results |

| C=C Stretching | Data not available in search results |

| Spiroketal Group | Data not available in search results |

Computational Chemistry and Spectroscopic Data Interpretation

To further refine the structural elucidation and corroborate experimental data, computational chemistry methods are employed. These in silico approaches provide valuable insights into the molecule's three-dimensional structure and help in the interpretation of complex spectroscopic data.

Density Functional Theory (DFT) Studies for Conformational Analysis

Density Functional Theory (DFT) has emerged as a robust tool for the conformational analysis of complex organic molecules, including steroids. For this compound, DFT calculations can be utilized to determine the most stable conformation of the molecule. This involves optimizing the geometry of various possible stereoisomers and conformers and calculating their relative energies.

The conformational analysis of the steroidal backbone, particularly the fusion of the cyclohexane (B81311) and cyclopentane (B165970) rings, is critical. DFT studies on similar steroidal systems have demonstrated the ability to accurately predict the chair, boat, and twist conformations of the rings. Furthermore, the orientation of substituents, including the spiroketal side chain, can be determined with a high degree of confidence. The calculated lowest energy conformation from DFT studies can then be compared with experimental data, such as that obtained from NMR spectroscopy, to confirm the stereochemical assignment of the molecule.

Database-Assisted Structure Identification

The identification of known compounds and the structural elucidation of new natural products are significantly accelerated by the use of spectroscopic databases. nih.gov These databases are curated collections of experimental data, most commonly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectra, for a vast number of compounds.

In the case of this compound, after initial spectroscopic data is acquired (MS, ¹H-NMR, ¹³C-NMR, etc.), a search can be performed against comprehensive natural product databases. The experimental mass spectrum, for instance, can be compared against entries in databases like MassBank or the Global Natural Products Social Molecular Networking (GNPS) resource. A high match score with a known compound can provide a rapid identification.

For novel compounds like this compound at the time of its discovery, these databases are still invaluable. The absence of a direct match suggests a new chemical entity. However, the fragmentation patterns in the mass spectrum and the chemical shifts in the NMR spectra can be compared to those of structurally related compounds in the database, such as other spirostanol steroids. This substructure searching allows for the rapid identification of the core skeleton and the localization of functional groups, significantly streamlining the elucidation process. The initial identification of this compound as a new compound was made possible by comparing its spectral data with known compounds, a process now greatly facilitated by digital databases. nih.govchemfaces.com

Synthetic Strategies and Chemical Transformations of Spirost 14 En 3,12 Dione

Total and Semi-Synthesis Approaches to Spirostane Frameworks

The construction of the spirostane skeleton, a core structure in many naturally occurring saponins (B1172615), can be achieved through both total synthesis from simple precursors and semi-synthesis from readily available natural products like diosgenin (B1670711). wikipedia.orgrsc.org These approaches are crucial for producing structurally diverse spirostanoids for various scientific investigations.

The synthesis of spirostane frameworks often begins with simpler, more accessible steroid starting materials. A common precursor is diosgenin, a phytosteroid sapogenin extracted from plants of the Dioscorea genus. wikipedia.orgnih.gov Diosgenin serves as a key starting material for the commercial production of various steroid hormones. wikipedia.org The transformation of diosgenin and other simple steroids into more complex spirostanes involves a series of chemical reactions. For example, the introduction of oxygenated functionalities is a common strategy. The reaction of diosgenin with hydrogen peroxide in formic acid can yield 5α-(25R)-spirostane-3β,5,6β-triol. researchgate.net This triol can then be further modified.

The biosynthesis of steroidal saponins like diosgenin involves a series of enzymatic reactions, including oxidation, hydroxylation, and glycosylation of a squalene-derived backbone. nih.govnih.gov Understanding these natural pathways can inspire synthetic routes. For instance, the conversion of cholesterol or β-sitosterol skeletons into the spirostane structure is a key area of research. nih.gov

The creation of the furospirostane side chain, an alternative to the more common spirostane structure, has been achieved from diosgenin and tigogenin. This process involves introducing a carbonyl group at the C-23 position, followed by a diacetoxyiodobenzene-induced contraction of the F-ring. nih.gov

Achieving the correct stereochemistry is a significant challenge in the synthesis of spirostanes, as their biological activity is often highly dependent on their three-dimensional structure. nih.govmskcc.org The formation of the spiroketal moiety is a critical step where stereocontrol is essential. chemtube3d.comchemtube3d.com

Kinetically controlled spirocyclization reactions offer a powerful method for stereocontrolled synthesis, allowing access to spiroketal isomers that may not be the most thermodynamically stable. nih.govmskcc.org For example, the glycal epoxide approach utilizes stereocomplementary kinetic spirocyclization to produce spiroketals with high stereocontrol. nih.gov This method has been successful in creating 5- and 6-membered ring products with complete retention of configuration. nih.gov

Another strategy involves using a tether to direct the stereochemical outcome of bis-spiroketal synthesis under thermodynamic control. This approach has been applied to the synthesis of complex natural products like the pinnatoxin bis-spiroketal, where a single stereocenter guides the formation of multiple new stereogenic centers. nih.gov Organocatalysis also presents a powerful tool for the stereoselective synthesis of complex spiro-polycyclic structures, such as spiro-decalin oxindoles, achieving excellent diastereoselectivity and enantioselectivity. uniroma1.it

Derivatization of Spirost-14-en-3,12-dione and Related Sapogenins

The modification of naturally occurring spirostane sapogenins, such as diosgenin, is a key strategy for generating novel compounds with potentially enhanced or altered biological activities. nih.govmdpi.com These modifications often target the ketone and hydroxyl groups of the steroid nucleus.

Ketone derivatives of spirostanes are important intermediates for further chemical transformations. mdpi.comorgoreview.com Diosgenin can be oxidized to produce diosgenone, where the 3-hydroxyl group is converted to a ketone. mdpi.com Further modifications can lead to various dione (B5365651) derivatives. For instance, (25R)-Spirost-5α-hydroxy-3,6-dione can be synthesized from a triol precursor via oxidation with Jones reagent. mdpi.com Subsequent reaction of this dione can yield (25R)-Spirost-4-en-3,6-dione. mdpi.com Microbial transformation is another method to produce ketone derivatives like yuccagenone from diosgenin, where the double bond at the 5,6-position is reduced and the 3-hydroxyl is oxidized. mdpi.com

A variety of oxidizing agents can be employed for the synthesis of ketones from the corresponding alcohols. For secondary alcohols, both mild and strong oxidizing agents can be used. orgoreview.com Pyridinium chlorochromate (PCC) is a common reagent for the oxidation of primary alcohols to aldehydes, while stronger oxidizing agents can lead to carboxylic acids. orgoreview.com

Table 1: Synthesis of Ketone Derivatives from Diosgenin Precursors mdpi.com

| Starting Material | Reagent(s) | Product |

|---|---|---|

| (25R)-5α-spirost-3,5,6-triol | Jones reagent | (25R)-Spirost-5α-hydroxy-3,6-dione |

The introduction of new functional groups onto the spirostane skeleton is a widely used strategy to modulate biological activity. nih.govmdpi.com For example, the synthesis of diosgenin derivatives with amino acid esters has been shown to enhance cytotoxic potential against various cancer cell lines. nih.gov

Oximes are another class of derivatives that have shown interesting biological properties. Spirostanic oximes can be synthesized from the corresponding steroidal ketones by condensation with hydroxylamine (B1172632) hydrochloride. mdpi.comnih.gov These reactions can lead to a variety of oxime derivatives with yields ranging from 42-96%. mdpi.comnih.gov Furthermore, Beckmann fragmentation of these oximes can lead to the formation of novel α,β-unsaturated cyanoketones. mdpi.comnih.gov

The regioselective opening of the E-ring in spirostan (B1235563) sapogenins, mediated by a Lewis acid, can produce novel dihydropyran derivatives, expanding the structural diversity of available spirostane analogs. nih.gov

The synthesis of spirostane-based analogues, such as aza-steroids and spirooxindoles, represents a significant area of research aimed at creating compounds with novel therapeutic potential. mdpi.comnih.gov

Aza-steroids, where a carbon atom in the steroid ring system is replaced by a nitrogen atom, have been synthesized from diosgenin. mdpi.com For example, the reduction of 3β-hydroxy-11-aza-5α, 22β-spirost-8(9)-en-12-one can lead to the formation of 11-aza-5α, 8ξ, 9α, 22β-spirostan-3β-ol, providing access to 11-aza pregnane (B1235032) derivatives after side-chain degradation. researchgate.net

Spirooxindoles are another class of heterocyclic compounds that have been attached to the spirostane framework. The synthesis of di-spirooxindole analogs, which incorporate both oxindole (B195798) and cyclohexanone (B45756) moieties, has been achieved through a one-pot reaction involving the in-situ generation of azomethine ylides from isatins. nih.gov These complex molecules have shown potential as anticancer agents. nih.gov The development of stereoselective methods for synthesizing spirooxindoles is an active area of research. uniroma1.it

Biotransformation and Chemoenzymatic Synthesis of this compound

The synthesis of complex steroidal compounds such as this compound often necessitates a combination of chemical and biological methodologies. Biotransformation and chemoenzymatic strategies offer highly selective and environmentally benign alternatives to purely chemical syntheses for the production of functionalized spirostanes. These approaches leverage the catalytic prowess of microorganisms and isolated enzymes to perform specific modifications on sterol and sapogenin precursors.

Microbial Transformation of Sterols and Sapogenins

Microbial transformation is a powerful tool for the structural modification of steroids, including the sapogenin diosgenin, a common precursor for steroid synthesis. Various microorganisms, particularly fungi and bacteria, possess enzymatic machinery capable of hydroxylating, oxidizing, and cleaving the side chains of steroidal molecules.

Research into the microbial metabolism of diosgenin has identified several key transformations. For instance, a novel isolated strain, Mycolicibacterium sp. HK-90, has demonstrated efficiency in diosgenin degradation, involving the selective removal of the 5,6-spiroketal structure followed by oxygenolytic cleavage of the steroid nuclei Current time information in Plymouth, GB.. This strain contains two distinct steroid catabolic gene clusters, with the SCG-2 cluster being implicated in diosgenin degradation Current time information in Plymouth, GB.. Gene inactivation studies have shown that mutants of this strain can convert diosgenin into valuable C19 and C21 steroid intermediates like 9α-hydroxyandrostenedione (9-OHAD) and 9,16-dihydroxy-pregn-4-ene-3,20-dione Current time information in Plymouth, GB..

Fungi such as Aspergillus flavus and Fusarium sp. have also been employed to increase the yield of diosgenin from its plant source, Dioscorea plants, through solid-state fermentation and submerged fermentation, respectively. mdpi.commdpi.comrug.nl These processes not only enhance the extraction of diosgenin but can also lead to the formation of related oxidized products like diosgenone. mdpi.combiorxiv.org

The introduction of specific functional groups at positions relevant to this compound, such as the 12-keto group, can be achieved through microbial hydroxylation followed by oxidation. For example, the fungus Syncephelastrum racemosum has been shown to efficiently convert 3β-hydroxy-5α-androstan-7-one into its 12α-hydroxy derivative. rsc.org Bacteria of the genus Rhodococcus are also well-known for their versatile steroid-transforming capabilities, including hydroxylations at various positions of the steroid nucleus. mdpi.comnih.gov

Table 1: Examples of Microbial Transformations of Sterols and Sapogenins

Enzymatic Conversions in Spirostane Synthesis

The use of isolated enzymes in chemoenzymatic synthesis offers greater control and specificity over microbial transformations. Key enzymatic steps in the potential synthesis of this compound would include the introduction of the 12-keto group and the formation of the 14-ene double bond.

The oxidation of a 12-hydroxy group to a 12-keto group can be achieved with high selectivity using hydroxysteroid dehydrogenases (HSDHs). For example, a NAD+-dependent 12α-HSDH from Eggerthella lenta has been shown to cleanly oxidize 12α-hydroxysteroids to their corresponding 12-oxo derivatives. tudelft.nl This enzymatic approach avoids the use of toxic heavy metal oxidants and the need for protecting groups, making it an environmentally friendly option. tudelft.nl

The introduction of the Δ14 double bond represents a significant synthetic challenge. A modular chemoenzymatic strategy has been proposed for the synthesis of C14-functionalized steroids. biorxiv.org This approach involves the dehydration of a 14α-hydroxysteroid precursor to form the Δ14-olefin. While this specific reaction has been demonstrated in a chemical step, the initial 14α-hydroxylation can be performed biocatalytically. biorxiv.org Certain fungi are known to catalyze the C14α-hydroxylation of steroids, and recombinant yeast expressing fungal steroid 14α-hydroxylation systems have been developed. biorxiv.org

A plausible chemoenzymatic route to this compound could, therefore, involve the following conceptual steps:

Biotransformation of a suitable spirostane precursor, such as diosgenin, to introduce a hydroxyl group at the C-12 position using a microbial culture or an isolated hydroxylase.

Enzymatic oxidation of the resulting 12-hydroxy-spirostane to the 12-keto-spirostane using a specific 12α-HSDH.

Chemical or enzymatic oxidation of the 3-hydroxyl group to a 3-keto group.

Introduction of a 14α-hydroxyl group via microbial transformation.

Chemical dehydration of the 14α-hydroxy intermediate to generate the final this compound.

Table 2: Key Enzymatic Reactions in Spirostane Synthesis

Biosynthetic Pathways and Precursor Studies of Spirost 14 En 3,12 Dione

Origin within the Steroidal Sapogenin Biosynthetic Network

Spirost-14-en-3,12-dione is understood to originate from the complex biosynthetic network of steroidal saponins (B1172615). These compounds are a diverse class of plant secondary metabolites characterized by a steroidal aglycone linked to one or more sugar moieties. The biosynthesis of their aglycones, the sapogenins, commences from the isoprenoid pathway, which generates the fundamental building blocks of all steroids.

The initial stages of this network are shared with the biosynthesis of other critical steroids in plants, such as sterols. The pathway diverges towards the formation of steroidal sapogenins after the synthesis of cholesterol. While cholesterol is a well-known animal steroid, it also serves as a key precursor in the plant kingdom for a vast array of bioactive compounds, including steroidal saponins. The carbon skeleton of this compound is derived from this central metabolic route, with subsequent modifications leading to its unique structure.

Proposed Pathways for Spirostane Saponin (B1150181) Formation

The formation of the spirostane skeleton, a defining feature of this compound, is a critical juncture in the biosynthetic pathway. The prevailing hypothesis suggests that spirostane saponins are formed from furostane saponin intermediates. This transformation involves the enzymatic closure of the F-ring of the furostane structure to create the characteristic spiroketal moiety of the spirostane.

The general proposed pathway is as follows:

Cholesterol as the Starting Point: The biosynthesis begins with cholesterol, which undergoes a series of oxidative modifications.

Formation of Furostanol Glycosides: The modified cholesterol derivative is then glycosylated to form a furostanol glycoside. This is a key intermediate that possesses an open F-ring.

Cyclization to Spirostanol (B12661974) Glycosides: A specific enzyme, a β-glucosidase, is proposed to cleave a glucose unit at the C-26 position of the furostanol glycoside. This cleavage is believed to trigger a spontaneous or enzymatically-controlled cyclization to form the stable spirostane ring system.

While this represents the generally accepted model for the formation of the spirostane skeleton, the specific enzymes and intermediates involved can vary between different plant species and can lead to a wide diversity of spirostanol structures. The introduction of the 14-ene and the dione (B5365651) functionalities at positions 3 and 12 in this compound would represent further downstream modifications of a spirostane precursor.

Enzymatic Steps in Spirostane Ring Closure from Furostane Precursors

The conversion of a furostane precursor to a spirostane is a pivotal step in the biosynthesis of compounds like this compound. This process is catalyzed by specific enzymes that ensure the correct stereochemistry of the resulting spiroketal.

The key enzymatic step is the hydrolysis of the C-26 glucose moiety of the furostanol glycoside. This reaction is catalyzed by a member of the glycoside hydrolase family, specifically a furostanol glycoside 26-O-β-glucosidase (F26G). The removal of this sugar residue is thought to generate an unstable intermediate with a free hydroxyl group at C-26. This hydroxyl group then attacks the C-22 position, leading to the formation of the tetrahydrofuran (B95107) F-ring and the characteristic spiroketal linkage.

The enzymes responsible for the subsequent modifications that would lead to this compound, such as the introduction of a double bond at C-14 and the oxidation of hydroxyl groups to ketones at C-3 and C-12, are likely to be cytochrome P450 monooxygenases and dehydrogenases, respectively. These enzyme families are well-known for their roles in the late-stage diversification of steroid structures in plants.

Role of Diosgenin (B1670711) and Other Key Intermediates in Biosynthesis

Diosgenin is one of the most well-known and commercially important steroidal sapogenins and serves as a crucial intermediate and model compound for understanding the biosynthesis of the spirostane skeleton. It is widely used as a precursor for the industrial synthesis of various steroid hormones. The biosynthetic pathway of diosgenin itself has been a subject of intense research and provides valuable insights into the formation of other spirostanols.

The biosynthesis of diosgenin from cholesterol involves a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes. These modifications typically occur at the C-16, C-22, and C-26 positions of the cholesterol side chain, preparing it for the eventual cyclization into the spirostane ring system.

Mechanistic Investigations of Biological Activities of Spirost 14 En 3,12 Dione and Analogues

Anti-inflammatory Action and Molecular Mechanisms

The anti-inflammatory properties of Spirost-14-en-3,12-dione and related spirostane compounds are attributed to their ability to modulate various cellular and molecular processes involved in the inflammatory cascade.

In addition to its effect on neutrophils, (25R)-Spirost-4-ene-3,12-dione has been reported to inhibit the release of histamine (B1213489) from mast cells. medchemexpress.com Mast cells are key players in allergic and inflammatory reactions. Upon stimulation, they degranulate and release a variety of inflammatory mediators, with histamine being one of the most prominent. Histamine contributes to the classic symptoms of inflammation, such as vasodilation and increased vascular permeability. By preventing the release of histamine, this compound may help to dampen the inflammatory response. The anti-allergic properties of this compound are linked to this mechanism of action. chemfaces.com

The anti-inflammatory effects of spirostane analogues also involve the modulation of key enzymatic pathways.

Cyclooxygenase-2 (COX-2) Inhibition: While direct studies on this compound's effect on COX-2 are limited, several related spirostane steroidal saponins (B1172615) isolated from Bletilla striata have demonstrated selective inhibition of COX-2. nih.gov COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. The selective inhibition of COX-2 by these analogues, with activity comparable to the standard drug NS-398, suggests a significant anti-inflammatory mechanism. nih.gov

5-Lipoxygenase (5-LOX) Inhibition: The 5-lipoxygenase (5-LOX) pathway is responsible for the production of leukotrienes, another class of inflammatory mediators. While direct inhibition by this compound has not been detailed, the broader class of flavonoids, which share some structural similarities with saponin (B1150181) aglycones, have been shown to be 5-LOX inhibitors. nih.gov For instance, certain flavonoids can reduce the production of leukotrienes C4 and D4 in the brain following ischemia. nih.gov This suggests a potential, though not yet confirmed, avenue for the anti-inflammatory action of spirostane compounds.

Urease Inhibition: There is currently limited direct evidence in the reviewed scientific literature to suggest that this compound or its close analogues are significant inhibitors of urease. However, various other classes of natural and synthetic compounds have been extensively studied as urease inhibitors. nih.gov

Table 1: Inhibitory Activity of Spirostane Analogues on Inflammatory Enzymes Data presented for analogues of this compound as specific data for the title compound is not available.

| Compound/Analogue | Enzyme Target | Activity | Source Organism | Reference |

|---|---|---|---|---|

| Spirostane Steroidal Saponins (Compounds 1-4, 6) | COX-2 | Selective inhibition (>90% inhibition) | Bletilla striata | nih.gov |

The anti-inflammatory effects of spirostane analogues extend to the modulation of intracellular signaling pathways that regulate the expression of inflammatory genes.

MAPK Pathway: Molecular docking studies have suggested that spirostans have the potential to act as inhibitors of Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α). indexcopernicus.comresearchgate.net The MAPK signaling pathways, including p38 and JNK, are crucial in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. Furthermore, a spirostanol (B12661974) saponin, T-17, isolated from Tupistra chinensis, has been shown to regulate the JNK pathway. nih.gov

NF-κB Pathway: Diosgenin (B1670711), a spirostan-type sapogenin, has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.org NF-κB is a key transcription factor that controls the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a significant mechanism for controlling inflammation.

Antimicrobial Efficacy and Mechanisms of Action

Spirostane saponins have demonstrated notable efficacy against a range of microbial pathogens.

Several studies have highlighted the antibacterial properties of spirostane saponins against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Spirostane saponins have shown significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). For example, suttonigenin F, a 5α-spirostane saponin from Cordyline manners-suttoniae, inhibited S. aureus with MIC75 values comparable to the antibiotic chloramphenicol. nih.govsci-hub.se Another spirostane saponin from Rohdea pachynema exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL against MRSA and was found to be effective in a mouse skin infection model. nih.gov The mechanism is believed to involve the disruption of the bacterial cell wall and membrane. nih.gov

Gram-Negative Bacteria: The antibacterial effects of saponins against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa have also been reported, although the efficacy can be more variable. nih.govnih.gov Some studies have indicated that saponins can enhance the growth of certain E. coli strains at low concentrations, while others have shown inhibitory effects. nih.gov The synergistic effects of saponins from Tribulus terrestris with conventional antibiotics against E. coli have also been noted. researchgate.net

Table 2: Antibacterial Activity of Spirostane Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC) | Source Organism | Reference |

|---|---|---|---|---|

| Suttonigenin F | Staphylococcus aureus | 5.4 µg/mL (MIC75) | Cordyline manners-suttoniae | sci-hub.se |

| XQS (a spirostane saponin) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | Rohdea pachynema | nih.gov |

| Compound 3 from Paris polyphylla | Propionibacterium acnes | 3.9 µg/mL | Paris polyphylla var. yunnanensis | researchgate.net |

| Compound 1 from Paris polyphylla | Propionibacterium acnes | 31.3 µg/mL | Paris polyphylla var. yunnanensis | researchgate.net |

Antifungal Activity

The structural features of spirostane derivatives play a crucial role in their antifungal efficacy. Research on various spirostane glycosides has highlighted the importance of the spirostane skeleton for antifungal action. For instance, a study on persicosides A and B, both spirostane glycosides, demonstrated their superior activity against fungal pathogens like Penicillium italicum, Aspergillus niger, Trichoderma harzianum, and Botrytis cinerea when compared to other related steroidal saponins. nih.gov This suggests that the rigid spiroketal side chain is a key determinant of their fungal growth inhibitory effects.

Further investigations into the structure-activity relationships of spirostane saponins have revealed that the presence of a closed F-ring is vital for their antifungal and antiprotozoal activities. rsc.org Compounds lacking this structural feature were found to be virtually inactive. This underscores the specific conformational requirements for interaction with fungal targets. The nature and position of sugar moieties attached to the steroidal core also influence the antifungal potency of these compounds.

Antiprotozoal Activity

Similar to their antifungal properties, the antiprotozoal activity of spirostane derivatives is closely linked to their chemical structure. The closed F-ring, a defining feature of the spirostane skeleton, has been identified as a critical element for activity against protozoan parasites. rsc.org Studies on various spirostane saponins have shown that those with an intact spiroketal structure exhibit more potent antiprotozoal effects.

The type and arrangement of sugar residues on the spirostane framework also modulate their antiprotozoal efficacy. While specific mechanistic studies on this compound are limited, the general understanding of spirostane derivatives suggests that their mode of action likely involves disruption of the parasite's cell membrane integrity, a mechanism often attributed to the amphipathic nature of saponins.

Anticancer and Cytotoxic Effects at the Cellular Level

The anticancer potential of diosgenin and its derivatives, which are structurally related to this compound, has been extensively investigated. These compounds have been shown to exert their effects through various cellular mechanisms.

Inhibition of Cancer Cell Proliferation

Diosgenin and its synthetic analogues have demonstrated significant antiproliferative activity against a wide range of cancer cell lines. Preclinical studies have shown that these compounds can inhibit the growth of tumor cells in various cancers, including oral squamous cell carcinoma, liver cancer, and breast cancer. dntb.gov.ua The mechanism behind this inhibition often involves the modulation of key signaling pathways that control cell growth and division.

For example, diosgenin has been reported to inhibit the proliferation of skin squamous cell carcinoma cells in a dose- and time-dependent manner. rsc.org Furthermore, some diosgenin derivatives have been synthesized and shown to possess enhanced cytotoxic effects against human non-small-cell lung cancer cells compared to the parent compound.

Table 1: Inhibition of Cancer Cell Proliferation by Diosgenin and its Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| Diosgenin | Skin Squamous Carcinoma (A431, Hep2) | Dose- and time-dependent inhibition of proliferation. | rsc.org |

| Diosgenin | Pancreatic Cancer (Patu8988, Panc1) | Inhibition of cell proliferation. | nih.gov |

| Diosgenin | Breast Cancer (MCF-7) | Inhibition of cell viability. | nih.gov |

| Diosgenin Derivatives | Human Non-Small-Cell Lung Cancer (A549, PC9) | Enhanced cytotoxic efficacy compared to diosgenin. |

Induction of Apoptosis in Tumor Cells

A key mechanism through which diosgenin derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in tumor cells. Defects in apoptotic pathways are a hallmark of cancer, allowing for uncontrolled cell proliferation. nih.gov Diosgenin and its analogues can trigger apoptosis through various signaling cascades.

Studies have shown that diosgenin can induce apoptosis in human cancer cell lines by activating caspase enzymes, which are central executioners of the apoptotic process. rsc.org For instance, in skin squamous cell carcinoma cells, diosgenin treatment led to caspase-dependent apoptosis. rsc.org Furthermore, some derivatives have been shown to induce apoptosis through the mitochondrial pathway, involving the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

Table 2: Induction of Apoptosis by Diosgenin and its Derivatives

| Compound/Derivative | Cancer Cell Line | Mechanism of Apoptosis Induction | Reference |

| Diosgenin | Skin Squamous Carcinoma (A431, Hep2) | Caspase-dependent apoptosis. | rsc.org |

| Diosgenin | Pancreatic Cancer Cells | Induction of apoptosis. | nih.gov |

| Diosgenin Derivative (8d) | Human Lung Cancer (A549) | Mitochondrial-mediated apoptosis (upregulation of Bax, downregulation of Bcl-2, caspase activation). | |

| Diospyrin Derivatives | Human Cancer Cell Lines | Induction of apoptosis. |

Selectivity towards Tumor Cells versus Normal Cells for Synthesized Analogues

An important aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. Some synthetic derivatives of diosgenin have shown promising selectivity in this regard.

For example, a series of novel synthesized diosgenin derivatives incorporating 1,3,4-thiadiazole (B1197879) moieties demonstrated significant cytotoxicity against certain cancer cell lines (A549 and HepG2) while exhibiting less toxicity towards normal human gastric epithelial (GES-1) cells. This suggests that structural modifications to the diosgenin backbone can enhance tumor selectivity, a desirable characteristic for potential anticancer agents. This selectivity is a crucial area of ongoing research to develop safer and more effective cancer treatments.

Antioxidant Mechanisms

Scientific Advancement Stymied by Lack of Research on this compound

Despite a growing interest in the therapeutic potential of spirostane compounds, a comprehensive understanding of the biological activities of this compound remains elusive. A thorough review of available scientific literature reveals a significant gap in research, with no specific data found on its free radical scavenging, metal chelating, or enzyme inhibitory properties.

While the broader class of spirostane saponins has been the subject of numerous studies, demonstrating a wide range of biological effects, specific investigations into this compound are conspicuously absent. This lack of dedicated research prevents a detailed analysis of its potential mechanisms of action and structure-activity relationships, hindering its potential development in medicinal chemistry.

Free Radical Scavenging and Metal Chelating Activities

Standard assays for determining antioxidant potential, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to evaluate natural products. Similarly, metal chelating assays are crucial for identifying compounds that can mitigate the pro-oxidant effects of transition metals. However, no published studies were identified that have subjected this compound to these fundamental antioxidant screening tests.

Enzyme Inhibitory Potential

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Many natural compounds, including various steroids and saponins, have been investigated for their anti-cholinesterase activity. Yet, the literature is silent on the effects of this compound on these critical enzymes.

The Path Forward: A Call for Focused Research

The absence of empirical data for this compound makes it impossible to construct a detailed scientific narrative around its bioactivities as requested. The creation of data tables and an in-depth discussion of its structure-activity relationships are entirely dependent on the availability of primary research data.

Therefore, this article serves not as a review of existing knowledge, but as a call to the scientific community to undertake the necessary research to fill this knowledge void. The synthesis and subsequent biological evaluation of this compound and its analogues are critical next steps. Such studies would need to systematically assess:

Free Radical Scavenging: Utilizing DPPH, ABTS, and other relevant antioxidant assays to quantify its radical scavenging capacity.

Metal Chelating Activity: Performing ferrous ion and other metal chelation assays to determine its potential as a chelating agent.

Enzyme Inhibition: Screening against a panel of enzymes, including acetylcholinesterase and butyrylcholinesterase, to identify potential inhibitory activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at key positions (e.g., C-3, C-12, C-25) to elucidate the structural features essential for any observed bioactivities.

Without these foundational studies, any discussion of the mechanistic investigations and therapeutic potential of this compound remains purely speculative. The scientific community is encouraged to address this research gap to unlock the potential of this and other understudied spirostane compounds.

Advanced Analytical Methods for Quantification and Quality Control of Spirost 14 En 3,12 Dione

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of steroidal saponins (B1172615) and their aglycones due to its high sensitivity and specificity. This technique is particularly well-suited for non-volatile and thermally labile compounds like Spirost-14-en-3,12-dione.

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the accurate quantification of spirostanol (B12661974) compounds. nih.govmdpi.com The method combines the separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. For the analysis of compounds structurally similar to this compound, a reversed-phase HPLC system is commonly employed.

A typical HPLC-MS/MS method would involve a C18 column for separation, with a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency. nih.gov The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. This minimizes interference from other components in the matrix, leading to accurate and precise quantification. Although a specific method for this compound is not widely published, the parameters can be inferred from the analysis of other spirostanol saponins. researchgate.netjfda-online.com

| Parameter | Typical Conditions for Spirostanol Analysis |

| HPLC Column | C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from low to high percentage of B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is an invaluable technique for untargeted analysis, such as in metabolomics studies or for the identification of unknown decomposition products. nih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the determination of the elemental composition of detected ions. nih.govresearchgate.netresearchgate.net

In the context of this compound, LC-HRMS can be used to profile the metabolic fate of the compound in biological systems or to identify degradation products that may form during processing or storage of natural product extracts. mdpi.com The high-resolution data allows for the confident identification of these related substances, which is crucial for a comprehensive quality assessment. The fragmentation patterns observed in the HRMS/MS spectra can provide structural information about the detected compounds. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While intact spirostanol saponins are generally not suitable for direct GC-MS analysis due to their low volatility, their aglycones, such as this compound, can be analyzed after a hydrolysis step to cleave the sugar moieties. researchgate.net

The analysis of steroidal sapogenins by GC-MS often requires a derivatization step, such as silylation, to increase their volatility and improve their chromatographic behavior. The resulting trimethylsilyl (B98337) (TMS) derivatives are then separated on a capillary GC column and detected by the mass spectrometer. The electron ionization (EI) mass spectra of these derivatives typically show characteristic fragmentation patterns that can be used for identification by comparison with spectral libraries or reference standards.

| Parameter | Typical Conditions for Sapogenin Analysis |

| Derivatization | Silylation (e.g., with BSTFA + TMCS) |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Temperature Program | Ramped from a lower to a higher temperature |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Scan or SIM mode) |

Thin-Layer Chromatography (TLC) Densitometric Analysis

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of saponins and sapogenins. nih.gov When coupled with a densitometer, TLC can provide accurate quantitative results. For the analysis of this compound, a silica (B1680970) gel TLC plate would be used as the stationary phase with a suitable mobile phase, typically a mixture of nonpolar and polar solvents.

After development, the plate is sprayed with a visualization reagent, such as sulfuric acid or anisaldehyde-sulfuric acid, followed by heating. researchgate.netresearchgate.net This treatment produces colored spots for the separated compounds. The intensity of these spots, which is proportional to the concentration of the analyte, is then measured using a densitometer at a specific wavelength. The method's accuracy is enhanced by spotting a series of standards of known concentrations on the same plate to generate a calibration curve. nih.gov

Standardization and Quality Control Protocols for Natural Product Extracts Containing this compound

The chemical complexity of natural product extracts presents significant challenges for standardization and quality control. fiocruz.bractascientific.com For extracts containing this compound, a multi-faceted approach is necessary to ensure consistency and quality.

Standardization protocols should include not only the quantification of the lead active compound, this compound, but also a phytochemical profile of the entire extract. who.int This can be achieved using chromatographic fingerprinting techniques, such as HPLC or HPTLC, which provide a characteristic profile of the extract. The fingerprint chromatogram serves as a reference for the identity and consistency of the herbal material.

Quality control measures should also encompass the evaluation of potential contaminants, such as pesticides, heavy metals, and microbial contamination. Furthermore, the stability of the extract should be assessed under different storage conditions to determine its shelf-life and to identify any potential degradation products. The use of validated analytical methods, as described in the preceding sections, is fundamental to a robust quality control program for any natural product extract containing this compound.

Comparative Research and Future Directions in Spirost 14 En 3,12 Dione Research

Comparative Biological Activities of Spirostane Derivatives

Spirostane derivatives represent a vast and structurally diverse class of natural steroids. nih.gov They are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, antiproliferative, and hypocholesterolemic effects. nih.govontosight.ai The specific biological profile of each compound is intricately linked to its unique structural features.

The biological activity of spirostane derivatives is highly dependent on their molecular structure. Key structural features that influence their pharmacological effects include the nature and position of functional groups on the steroidal skeleton, the stereochemistry of the spiroketal side chain, and the presence and composition of glycosidic moieties.

Stereochemistry: The stereochemistry at various chiral centers, particularly at C-22 and C-25, plays a crucial role. For instance, the difference between (22S) and (22R) isomers can be distinguished by IR spectroscopy, with the 920 cm⁻¹ band being more intense than the 900 cm⁻¹ band in (22S)-spirostanes, while the reverse is indicative of a (22R)-stereocenter. nih.gov Some studies have isolated unusual 22S-spirostane steroids that exhibit significant antimicrobial activity. nih.gov

Substitution Patterns: The presence, number, and position of hydroxyl groups on the steroidal core significantly impact bioactivity. For example, in a study of spirostanol (B12661974) saponins (B1172615) from Convallaria majalis, in silico docking results indicated that diols had a higher affinity for HER2 receptor and tubulin targets than tetrols and pentols. researchgate.net

Glycosylation: The attachment of sugar chains (glycosylation) to the aglycone core to form saponins can dramatically alter biological properties. The type, number, and linkage of sugar units influence solubility, cell membrane permeability, and interaction with biological targets. sci-hub.se

Unsaturation and Oxidation: The presence of double bonds or ketone groups, such as in Spirost-14-en-3,12-dione, modifies the shape and electronic properties of the molecule, which in turn affects its binding to receptors and enzymes. For example, (25R)-Spirost-4-ene-3,12-dione has been noted for its inhibitory effect on neutrophil superoxide (B77818) anion production. medchemexpress.com

Table 1: Structure-Activity Relationship (SAR) Insights for Spirostane Derivatives

| Structural Feature | Influence on Biological Activity | Research Finding |

|---|---|---|

| Spiroketal Stereochemistry (C-22) | Differentiates isomers with potentially distinct biological profiles. | Unusual 22S-spirostanes from Dracaena cambodiana showed significant antimicrobial activity. nih.gov |

| Hydroxylation Pattern | The number and position of -OH groups affect target affinity. | Spirostanol diols showed higher in silico affinity to HER2 and tubulin targets compared to tetrols and pentols. researchgate.net |

| Glycosylation | Modulates solubility, membrane permeability, and overall bioactivity. | The biological activities of steroidal saponins are noted to depend significantly on the carbohydrate moieties present. sci-hub.se |

| Oxidation State (e.g., Ketones) | Affects molecular conformation and inhibitory potential. | (25R)-Spirost-4-ene-3,12-dione inhibits neutrophil superoxide anion production and histamine (B1213489) release. medchemexpress.com |

Diosgenin (B1670711) is one of the most well-known and extensively studied steroidal sapogenins. nih.gov It serves as a critical benchmark for evaluating the biological activities of other spirostanes, including this compound.

Chemically, diosgenin is (3β,25R)-spirost-5-en-3-ol. sci-hub.se Like many spirostanes, it is often found in plants as a glycoside, such as dioscin, from which it can be liberated by hydrolysis. nih.govdovepress.com Diosgenin is a vital starting material for the industrial synthesis of various steroidal drugs. sci-hub.se

From a biological standpoint, diosgenin exhibits a plethora of pharmacological activities, including anti-inflammatory, antioxidant, hypolipidemic, and antiproliferative effects. nih.govdovepress.com These properties make it a promising candidate for addressing conditions like atherosclerosis and other cardiovascular diseases. dovepress.com Its structural similarity to endogenous steroids like cholesterol allows it to influence cholesterol metabolism. dovepress.com

When comparing other spirostanes to diosgenin, the focus often lies on how structural modifications alter this activity profile. For example:

Sarsasapogenin: This compound is a structural isomer of diosgenin and has also been a subject of study, though it is sometimes difficult to distinguish between them. nih.gov

Agigenin and related compounds: Found in Allium porrum, these sapogenins differ from diosgenin in the number and position of hydroxyl groups, leading to varied cytotoxic effects. mdpi.com

Protodioscin (B192190): Unlike its aglycone diosgenin, protodioscin did not show inverse agonistic activity on the nuclear receptor RORγ in one study, highlighting how glycosylation can nullify certain biological effects of the core structure. nih.gov

The study of these analogues provides a broader understanding of the spirostane pharmacophore and helps to identify which structural motifs are essential for specific activities, guiding the development of new therapeutic agents.

Table 2: Comparative Overview of Selected Steroidal Sapogenins

| Compound | Key Structural Features | Notable Reported Biological Activities |

|---|---|---|

| Diosgenin | (3β,25R)-spirost-5-en-3-ol | Anti-inflammatory, antioxidant, cholesterol-lowering, anti-thrombotic. nih.govdovepress.com |

| Dioscin | Trisaccharide glycoside of diosgenin at C-3 | Precursor to diosgenin; exhibits cytotoxicity at low concentrations. dovepress.comnih.gov |

| Protodioscin | Glycoside of diosgenin | Did not show RORγ inverse agonist activity observed with diosgenin. nih.gov |

| Sarsasapogenin | Isomer of diosgenin | Structurally similar to diosgenin. nih.gov |

| Agigenin | Spirostane with different hydroxylation pattern | Aglycone of cytotoxic saponins found in Allium porrum. mdpi.com |

Integration of Synthetic Chemistry and Biological Screening for Drug Discovery

The future of drug discovery for spirostane-based compounds lies in the tight integration of synthetic chemistry and biological screening. nih.gov While natural sources provide a rich diversity of initial structures, they often yield compounds in low quantities or with suboptimal pharmacological properties. Synthetic chemistry offers a pathway to overcome these limitations. nih.govbioascent.com

Modern synthetic strategies, including parallel synthesis and the development of novel reactions, enable the creation of targeted libraries of spirostane analogues. bioascent.commdpi.com This approach allows chemists to systematically modify a lead structure like this compound to explore the structure-activity relationship (SAR). For instance, chemists can introduce different functional groups, alter stereochemistry, or build entirely new heterocyclic rings onto the spirostane core. nih.govnih.gov

This synthetic effort is coupled with high-throughput screening (HTS) to rapidly evaluate the biological activity of the newly created compounds. nih.govmdpi.com This iterative cycle of design, synthesis, and screening accelerates the journey from an initial "hit" compound to an optimized "lead" candidate with improved potency, selectivity, and drug-like properties. nih.govyoutube.com The increasing three-dimensionality of spirocyclic scaffolds is considered advantageous in modern drug discovery, potentially avoiding issues associated with flat aromatic structures. nih.gov

Advanced Methodological Development in Isolation and Characterization

The accurate and efficient isolation and structural elucidation of spirostane compounds from complex natural mixtures are fundamental to their study. Recent years have seen significant advancements in analytical methodologies that have revolutionized this process.

Traditional methods are often slow and labor-intensive. Modern approaches, however, utilize a combination of powerful techniques:

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique provides rapid and high-resolution separation of individual compounds from a crude extract. nih.gov

High-Resolution Mass Spectrometry (HRMS): Often coupled with UHPLC (e.g., UHPLC-QToF-MS/MS), this method allows for the precise determination of molecular formulas and the identification of compounds by analyzing their mass and fragmentation patterns. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) are indispensable for the complete structural elucidation of novel compounds, allowing scientists to piece together the complex carbon-hydrogen framework of spirostanes. nih.govresearchgate.net

Dereplication Strategies: To avoid the time-consuming rediscovery of known compounds, researchers now employ dereplication methods. These strategies combine data from LC-MS and NMR to quickly identify known saponins and sapogenins in an extract, allowing efforts to be focused on isolating genuinely novel structures. acs.org

Table 3: Modern Techniques in Spirostane Research

| Technique | Application | Advantage |

|---|---|---|

| UHPLC-QToF-MS/MS | Separation and identification of saponins in complex extracts. nih.gov | High speed, high resolution, and accurate mass determination for formula prediction. acs.org |

| 2D NMR Spectroscopy (COSY, HMBC, etc.) | Complete structural elucidation of novel compounds. researchgate.net | Provides detailed connectivity information for complex molecules. nih.gov |

| Dereplication (e.g., HMAI Method) | Rapid identification of known compounds in an extract. acs.org | Focuses research efforts on the isolation of new and potentially bioactive molecules. acs.org |

| Column Chromatography (e.g., Macroporous Resin) | Preparative isolation of compounds for further study. mdpi.com | Enables purification of sufficient quantities of a compound for biological testing. |

Prospects for Targeted Biosynthesis and Metabolic Engineering of Spirostane Compounds

While chemical synthesis is powerful, producing complex steroidal structures like this compound on an industrial scale can be challenging and costly. An exciting future direction is the use of biotechnology, specifically metabolic engineering and synthetic biology, to produce these valuable compounds. lbl.gov

Metabolic engineering involves the targeted manipulation of biosynthetic pathways within a host organism—such as a plant or microbe (e.g., yeast, E. coli)—to enhance the production of a desired compound. lbl.govnih.gov The general strategy involves:

Pathway Elucidation: Identifying the specific genes and enzymes that plants use to synthesize spirostanes from basic precursors like isoprenoids.

Gene Transfer: Introducing the identified biosynthetic genes into a microbial host that is easy to cultivate.

Pathway Optimization: Engineering the host's metabolism to direct more resources toward the production of the target spirostane and to prevent the accumulation of unwanted byproducts. nih.govmpg.de

This approach has been successfully used to produce other complex plant-derived natural products, such as the antimalarial drug artemisinin. lbl.gov For spirostanes, this could mean engineering yeast to produce diosgenin or other key sapogenins, which could then be used as precursors for further chemical modification. researchgate.net By overexpressing key enzymes or suppressing competing metabolic pathways, it may be possible to create cellular factories for the sustainable and cost-effective production of this compound and other rare or high-value spirostane derivatives. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.